molecular formula C8H7BrN2O B1443338 6-Bromo-3-methoxy-1H-indazole CAS No. 938062-38-5

6-Bromo-3-methoxy-1H-indazole

Cat. No. B1443338
CAS RN: 938062-38-5
M. Wt: 227.06 g/mol
InChI Key: XDJDXBGDUSYUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-methoxy-1H-indazole is a chemical compound with the CAS Number: 938062-38-5. Its IUPAC name is 6-bromo-1H-indazol-3-yl methyl ether . The molecular weight of this compound is 227.06 .


Synthesis Analysis

There are several synthetic approaches to indazoles, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents has been reported .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11). The InChI key is XDJDXBGDUSYUGR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Davis-Beirut Reaction : 6-Bromo-3-methoxy-1H-indazole is involved in the Davis-Beirut reaction, leading to the formation of N(1),N(2)-disubstituted-1H-indazolones, which can be diversified through subsequent chemical reactions like azide-alkyne cycloaddition (Conrad et al., 2011).
  • Enantioselective Synthesis : It has been used in the enantioselective synthesis of indazoles with a C3-quaternary chiral center using CuH catalysis, demonstrating its importance in the development of pharmaceuticals with high enantioselectivity (Ye et al., 2019).

Biological Activities

  • Nitric Oxide Synthase Inhibition : Certain indazole derivatives, including 7-methoxy-1H-indazole, have been identified as inhibitors of nitric oxide synthase, a key enzyme involved in various physiological and pathological processes (Sopková-de Oliveira Santos et al., 2002).
  • Antiproliferative Activities : Some indazole derivatives, synthesized from related compounds, have shown promising antiproliferative activity against human cancer cells, indicating their potential in cancer therapy (Minegishi et al., 2015).

Crystallography and Molecular Structure

  • The crystal structure of certain indazole derivatives, including those with methoxy groups, has been elucidated to show how these modifications affect molecular interactions and stability, which is crucial for designing more effective drugs (Sopková-de Oliveira Santos et al., 2002).

Electronic and Material Applications

  • Electroactive Materials : Indazole-based materials have been synthesized and studied for their thermal, optical, electrochemical, and photoelectrical properties, suggesting their utility in electronic applications (Cekaviciute et al., 2012).

Mechanism of Action

While the specific mechanism of action for 6-Bromo-3-methoxy-1H-indazole is not mentioned in the search results, indazole derivatives have been evaluated for anticancer, antiangiogenic, and antioxidant activities .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H332, H335. Precautionary statements include P280, P305+P351+P338 .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, the development of synthetic approaches to indazoles, including 6-Bromo-3-methoxy-1H-indazole, is a major area of research for the advancement of medicinal chemistry .

properties

IUPAC Name

6-bromo-3-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJDXBGDUSYUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733118
Record name 6-Bromo-3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

938062-38-5
Record name 6-Bromo-3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-3-methoxy-1H-indazole CCXXXVII was prepared from 6-bromo-3-methoxy-indazole-1-carboxylic acid ethyl ester using the procedure described for preparation of 4-Bromo-3-methoxy-1H-indazole CLXXXVI (Example 37).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-methoxy-1H-indazole
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-methoxy-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-Bromo-3-methoxy-1H-indazole
Reactant of Route 5
Reactant of Route 5
6-Bromo-3-methoxy-1H-indazole
Reactant of Route 6
6-Bromo-3-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.